N-Cyclohexyl-1-{N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide
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Overview
Description
N-Cyclohexyl-1-{N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-{N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-{N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-Cyclohexyl-1-{N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-{N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-1-{N’-[(1E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}formamide
- N-Cyclohexyl-1-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide
Uniqueness
N-Cyclohexyl-1-{N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide stands out due to its specific ethoxy and propoxy substituents on the aromatic ring, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C20H29N3O4 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H29N3O4/c1-3-12-27-17-11-10-15(13-18(17)26-4-2)14-21-23-20(25)19(24)22-16-8-6-5-7-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,22,24)(H,23,25)/b21-14+ |
InChI Key |
SOUPPZWRWLHXFC-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2)OCC |
Origin of Product |
United States |
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